

# Inter-laboratory Comparison of Lutein Measurement: A Guide for Researchers

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This guide provides a comparative overview of inter-laboratory studies on lutein measurement, aimed at researchers, scientists, and professionals in drug development. It includes a summary of performance data from collaborative studies, detailed experimental protocols, and visualizations of the comparison workflow and data analysis processes.

## **Data from Inter-laboratory Studies**

The performance of analytical methods for lutein quantification is often evaluated through interlaboratory comparisons, also known as proficiency testing or round-robin studies. These studies assess the repeatability and reproducibility of a method when performed by different laboratories. The key performance indicators are the relative standard deviation for repeatability (RSDr) and the relative standard deviation for reproducibility (RSDR).

A collaborative study was conducted to validate AOAC Official Method 2016.13 for determining lutein in infant formula and adult nutritionals.[1] Ten laboratories from seven countries participated in this study. The samples included blind duplicates of various matrices fortified with lutein. After removing outliers, the study reported an RSDr of up to 10.0% for all-translutein and up to 12.0% for total lutein. The RSDR was found to be  $\leq$ 14.8% for all-trans-lutein and  $\leq$ 19.9% for total lutein.[1]

Another inter-laboratory study focused on the quantification of lutein in spinach using High-Performance Liquid Chromatography (HPLC). Twelve laboratories participated in this study, analyzing five pairs of blind duplicate samples. The concentration of lutein in the samples



ranged from 64.9 to 150 mg/kg. For this method, the RSDr was between 3.4% and 7.5%, and the RSDR ranged from 4.6% to 13%.

The following table summarizes the key performance data from these two inter-laboratory studies:

Study (Matrix)	Analytical Method	Number of Labs	Concentratio n Range	RSDr (%)	RSDR (%)
Infant Formula & Adult Nutritionals[1]	UHPLC	10	Not specified	≤12.0	≤19.9
Spinach	HPLC	12	64.9 - 150 mg/kg	3.4 - 7.5	4.6 - 13

## **Experimental Protocols**

The accurate quantification of lutein relies on robust and validated experimental protocols. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for lutein analysis.[2] The following sections detail a typical workflow for lutein measurement in a research or quality control setting.

Proper sample preparation is crucial for accurate lutein determination, as it often exists in complex matrices.[3] A common procedure for spinach involves the following steps[4]:

- Homogenization: Spinach samples are blended to achieve a uniform consistency.
- Saponification: To hydrolyze lutein esters, pyrogallol-ethanol and potassium hydroxide (KOH) are added to the homogenized sample, which is then heated at 70°C for 30 minutes.
- Extraction: After cooling, sodium chloride (NaCl) and a mixture of n-hexane and ethyl acetate are added to extract the lutein.
- Concentration: The extract is dried using a rotary evaporator.



- Reconstitution: The dried residue is redissolved in an ethanol solution containing butylated hydroxytoluene (BHT) to prevent degradation.
- Filtration: The final solution is filtered through a PTFE membrane filter before injection into the HPLC system.

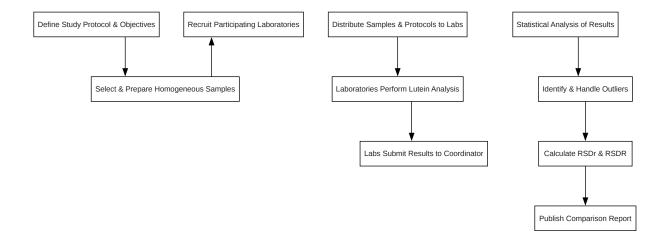
A typical HPLC method for lutein analysis involves a C18 column and a mobile phase gradient. [5]

- Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5μm) is commonly used.[5]
- Mobile Phase: A gradient mixture of acetonitrile, methanol, water, and ethyl acetate is often employed.[5]
- Detection: Lutein is detected using a UV/Vis detector at a wavelength of 446 nm.[5]
- Quantification: A five-point calibration curve is generated using external standards of lutein to quantify the concentration in the samples.[6]

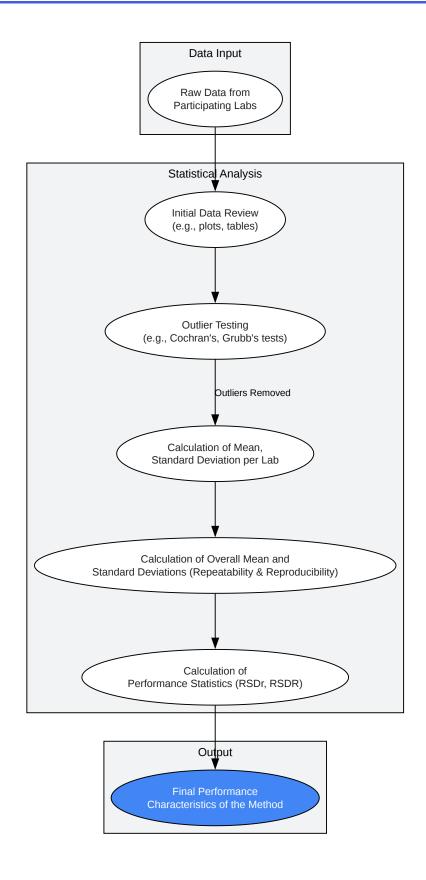
## **Inter-laboratory Comparison Workflow**

An inter-laboratory comparison is a structured process to evaluate the performance of an analytical method across multiple laboratories.[7] The following diagram illustrates a typical workflow for such a study on lutein measurement.









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